![molecular formula C9H16N4O B13226273 1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13226273.png)
1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methylmorpholine with a suitable pyrazole derivative under controlled conditions. One common method involves the alkylation of 4-methylmorpholine with a pyrazole derivative in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[(4-Methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with nucleic acids, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride): An organic triazine derivative used for activation of carboxylic acids.
(2S)-8-((3R)-3-Methylmorpholin-4-yl)-1-(3-methyl-2-oxo-butyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one: A potent and selective inhibitor of Vps34 for cancer treatment.
Uniqueness
1-[(4-Methylmorpholin-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its combination of a pyrazole ring and a morpholine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H16N4O |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-[(4-methylmorpholin-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4O/c1-12-4-5-14-8(6-12)7-13-3-2-9(10)11-13/h2-3,8H,4-7H2,1H3,(H2,10,11) |
InChI Key |
KUVZNCQUNMUEQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CN2C=CC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid](/img/structure/B13226191.png)
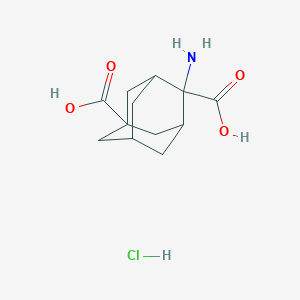
![2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13226202.png)
![2-(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acetic acid](/img/structure/B13226205.png)

![1-(6,7-Dihydro-4H-pyrano[3,4-D][1,3]oxazol-2-YL)methanamine](/img/structure/B13226210.png)
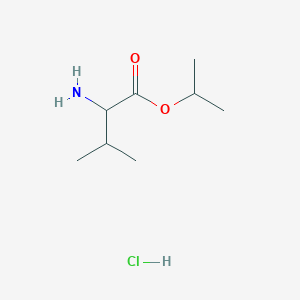
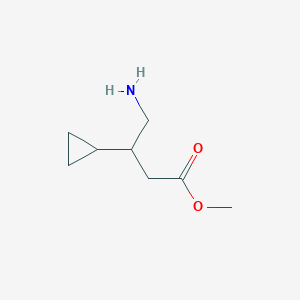
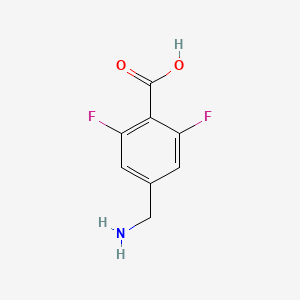
![1-{[(Benzyloxy)carbonyl]amino}-3,4-dimethylcyclohexane-1-carboxylic acid](/img/structure/B13226244.png)
![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13226257.png)
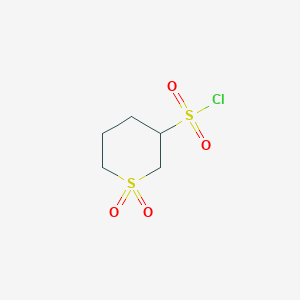
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13226266.png)
![3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226269.png)
